Cas no 868603-37-6 (3-BROMO-2-BENZYLAMINOPYRIDINE)

3-BROMO-2-BENZYLAMINOPYRIDINE 化学的及び物理的性質
名前と識別子
-
- 3-BROMO-2-BENZYLAMINOPYRIDINE
- 2-Pyridinamine,3-bromo-N-(phenylmethyl)-
- 3-bromo-2-(benzylamino)pyridine
- 868603-37-6
- AKOS006150124
- DB-366050
- N-Benzyl-3-bromopyridin-2-amine
-
- MDL: MFCD09743640
- インチ: InChI=1S/C12H11BrN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
- InChIKey: YPKIUGVZJZBNQU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=CC=N2)Br
計算された属性
- せいみつぶんしりょう: 262.01056Da
- どういたいしつりょう: 262.01056Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 24.9Ų
3-BROMO-2-BENZYLAMINOPYRIDINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029205264-1g |
3-Bromo-2-benzylaminopyridine |
868603-37-6 | 95% | 1g |
$400.00 | 2023-08-31 |
3-BROMO-2-BENZYLAMINOPYRIDINE 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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3-BROMO-2-BENZYLAMINOPYRIDINEに関する追加情報
Introduction to 3-BROMO-2-BENZYLAMINOPYRIDINE (CAS No. 868603-37-6)
3-BROMO-2-BENZYLAMINOPYRIDINE, identified by the Chemical Abstracts Service Number (CAS No.) 868603-37-6, is a significant intermediate in modern pharmaceutical and chemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom incorporated into the benzene-like ring structure. The presence of both bromine and benzylamine substituents on the pyridine ring imparts unique reactivity and makes it a valuable building block for various synthetic applications.
The synthesis and application of 3-BROMO-2-BENZYLAMINOPYRIDINE have garnered considerable attention in recent years due to its versatility in drug discovery and material science. The bromine atom at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the development of novel therapeutic agents.
The benzylamine moiety at the 2-position introduces an amine group that can participate in hydrogen bonding interactions, influencing the solubility and binding affinity of derivatives. This feature is particularly advantageous in medicinal chemistry, where optimizing solubility and binding properties is critical for drug efficacy. Researchers have leveraged these characteristics to design molecules with enhanced pharmacokinetic profiles.
In recent pharmaceutical research, 3-BROMO-2-BENZYLAMINOPYRIDINE has been utilized as a key precursor in the development of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases, which are enzymes overexpressed in many cancers. By modulating kinase activity, these inhibitors can disrupt signaling cascades involved in tumor growth and progression. Preliminary studies indicate that compounds derived from 3-BROMO-2-BENZYLAMINOPYRIDINE exhibit potent inhibitory effects with favorable selectivity profiles.
Moreover, the pyridine core of 3-BROMO-2-BENZYLAMINOPYRIDINE is a common scaffold in antiviral and antibacterial agents. Its structural motifs allow for interactions with viral proteases and bacterial enzymes, making it a viable candidate for developing new antibiotics and antiviral drugs. The bromine substituent facilitates further derivatization, enabling chemists to fine-tune properties such as lipophilicity and metabolic stability.
Advances in computational chemistry have further enhanced the utility of 3-BROMO-2-BENZYLAMINOPYRIDINE. Molecular modeling studies suggest that its derivatives can be optimized for improved binding to target proteins by strategically modifying the bromine and benzylamine substituents. These insights have guided experimental efforts, accelerating the discovery of lead compounds for drug development.
The role of 3-BROMO-2-BENZYLAMINOPYRIDINE extends beyond pharmaceuticals into materials science. Its derivatives have been explored as ligands in catalysis, where they facilitate asymmetric reactions crucial for producing enantiomerically pure compounds. Additionally, the compound’s ability to form coordination complexes with metals has led to its use in designing metal-organic frameworks (MOFs) with applications in gas storage and separation.
Recent innovations in synthetic methodologies have expanded the scope of 3-BROMO-2-BENZYLAMINOPYRIDINE applications. Transition-metal-catalyzed reactions now allow for more efficient and selective transformations, enabling access to complex derivatives with minimal byproducts. These advancements have streamlined the synthesis process, making it more cost-effective and scalable for industrial applications.
The growing interest in green chemistry has also influenced the use of 3-BROMO-2-BENZYLAMINOPYRIDINE. Researchers are increasingly employing solvent-free reactions and biocatalytic methods to minimize environmental impact while maintaining high yields. Such sustainable approaches align with global efforts to reduce waste and energy consumption in chemical manufacturing.
In conclusion, 3-BROMO-2-BENZYLAMINOPYRIDINE (CAS No. 868603-37-6) represents a versatile intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalizations, making it indispensable in drug discovery and industrial chemistry. As research continues to uncover new synthetic possibilities and therapeutic applications, this compound is poised to remain a cornerstone of modern chemical innovation.
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